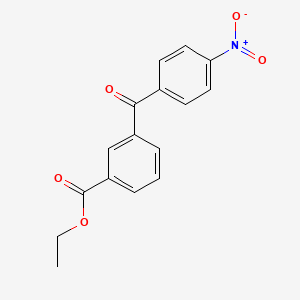

3-Ethoxycarbonyl-4'-nitrobenzophenone

Übersicht

Beschreibung

3-Ethoxycarbonyl-4'-nitrobenzophenone (CAS 760192-94-7, C₁₆H₁₃NO₅, molecular weight 299.28 g/mol) is a substituted benzophenone derivative featuring an ethoxycarbonyl group (-COOEt) at the 3-position and a nitro (-NO₂) group at the 4'-position of the benzophenone scaffold. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its electron-withdrawing substituents (nitro and ethoxycarbonyl) enhance reactivity in nucleophilic substitution and condensation reactions, making it valuable for constructing complex heterocycles or drug precursors .

Vorbereitungsmethoden

Synthetic Routes

General Synthetic Pathway

The synthesis of 3-Ethoxycarbonyl-4'-Nitrobenzophenone typically involves the reaction of 4-ethoxycarbonylbenzoyl chloride with 3-nitrobenzene. This process is carried out under controlled conditions in the presence of a base such as pyridine to facilitate the formation of the desired product. The reaction proceeds via nucleophilic substitution, where the nitrobenzene acts as a nucleophile attacking the benzoyl chloride.

Reaction Conditions

- Base : Pyridine or triethylamine.

- Solvent : Common solvents include dichloromethane or acetonitrile.

- Temperature : Ambient or slightly elevated temperatures (20–60°C) are preferred to ensure controlled reaction kinetics.

- Purification : The crude product is purified using recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for efficiency and cost-effectiveness. Automated reactors and continuous flow systems are employed to ensure consistent quality and yield. Key considerations include:

- Minimizing By-products : Reaction conditions are carefully optimized to reduce side reactions.

- Yield Optimization : Continuous flow systems allow for better control over temperature and reagent mixing, improving overall yield.

Alternative Synthetic Approaches

Esterification and Etherification

An alternative route involves synthesizing intermediate compounds such as ethyl 4-formyl-3-hydroxyphenylacetate through formylation and esterification reactions. These intermediates are then subjected to oxidation and further etherification to introduce the ethoxycarbonyl group.

Key Steps

- Formylation Reaction : Starting materials like m-hydroxyphenylacetic acid are converted into formyl derivatives.

- Oxidation Reaction : Oxidizing agents such as potassium permanganate are used to introduce functional groups.

- Esterification : Ethanol and sodium ethoxide serve as reagents for ester formation.

Catalytic Bromination Method

Another method involves bromination of ethyl-2-ethoxy-4-methylbenzoate followed by carbonylation in the presence of palladium catalysts. This pathway is advantageous for producing derivatives with high purity.

Reaction Details

- Step 1 : Bromination using N-bromosuccinamide in organic solvents like carbon tetrachloride.

- Step 2 : Carbonylation with CO gas in ethanol using palladium catalysts such as dichlorobis(triphenylphosphine)palladium.

- Temperature Range : 30–50°C for carbonylation.

Purification Techniques

To obtain pure this compound, standard purification methods are applied:

- Recrystallization : Common solvents include ethanol or acetone.

- Column Chromatography : Silica gel columns are used to separate impurities based on polarity differences.

Data Table: Summary of Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzoyl Chloride Reaction | Pyridine, dichloromethane | 20–60 | ~85–92 |

| Esterification | Ethanol, sodium ethoxide | 50–80 | ~87–96 |

| Bromination | N-bromosuccinamide, carbon tetrachloride | 40–60 | ~77–88 |

| Carbonylation | CO gas, ethanol, palladium catalyst | 30–50 | ~85–92 |

Key Notes

- Reaction efficiency depends heavily on controlling temperature and reagent ratios.

- Industrial processes often employ automated systems for better reproducibility.

- Purification methods like recrystallization ensure high product purity suitable for research applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxycarbonyl-4’-nitrobenzophenone undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Oxidation: The benzophenone core can be oxidized to form corresponding quinones under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, alcohols, base (e.g., sodium hydroxide).

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 3-Aminocarbonyl-4’-nitrobenzophenone.

Substitution: Various substituted benzophenone derivatives.

Oxidation: Quinone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules. Its reactivity allows for the formation of various derivatives through substitution and reduction reactions.

Biology

- Biological Activity : Research indicates potential antimicrobial and anticancer properties. The compound's nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to biological effects.

Medicine

- Drug Development : 3-Ethoxycarbonyl-4'-nitrobenzophenone is explored as a pharmacophore in medicinal chemistry. Its derivatives have shown promise in inhibiting cancer cell growth and exhibiting selective toxicity towards cancer cells while sparing normal cells.

Industry

- Dyes and Pigments : The compound is utilized in producing dyes and pigments due to its chemical properties. It also finds applications as an intermediate in the synthesis of various industrial chemicals.

Case Studies

- Antimicrobial Efficacy :

- A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, showing a half-maximal effective concentration (EC50) in the low micromolar range.

- Cytotoxicity Assessment :

- Cytotoxicity assays against human peripheral blood lymphocytes demonstrated selective toxicity towards cancer cells (e.g., HeLa, A549, MCF-7) while sparing normal lymphocytes.

Wirkmechanismus

The mechanism of action of 3-Ethoxycarbonyl-4’-nitrobenzophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzophenone core can also interact with proteins and enzymes, modulating their activity and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers of Ethoxycarbonyl-nitrobenzophenone

Several positional isomers of 3-ethoxycarbonyl-4'-nitrobenzophenone exist, differing in substituent placement (Table 1). These isomers exhibit distinct physicochemical properties and reactivities due to steric and electronic effects:

Table 1: Comparison of Ethoxycarbonyl-nitrobenzophenone Isomers

- Reactivity Differences : The 3-ethoxycarbonyl-4'-nitro isomer benefits from reduced steric hindrance compared to the 2- or 4-ethoxycarbonyl isomers, enabling efficient participation in cross-coupling reactions. The nitro group at 4' enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack .

Halogenated Analogs: 4-Chloro-3-nitrobenzophenone

4-Chloro-3-nitrobenzophenone (CAS N/A, C₁₃H₈ClNO₃, molecular weight 275.68 g/mol) replaces the ethoxycarbonyl group with a chloro substituent. Key distinctions include:

- Applications : Widely used in pharmaceutical intermediates (e.g., antihypertensive drugs) and chemical research due to its halogen-mediated reactivity in SNAr (nucleophilic aromatic substitution) reactions .

- Market Demand: The global market for 4-chloro-3-nitrobenzophenone is projected to grow at a CAGR of XX% by 2032, driven by pharmaceutical sector demand .

- Electronic Effects: The chloro group (-Cl) is less electron-withdrawing than ethoxycarbonyl (-COOEt), resulting in slower reaction kinetics in nucleophilic substitutions compared to this compound .

Methoxy-substituted Analogs: 4-Methoxy-4'-nitrobenzophenone

4-Methoxy-4'-nitrobenzophenone (CAS N/A, C₁₄H₁₁NO₄, molecular weight 257.25 g/mol) features a methoxy (-OMe) group instead of ethoxycarbonyl. Key contrasts:

- Physicochemical Properties : Higher solubility in polar solvents due to the methoxy group’s polarity. Melting point: 125–127°C .

- Synthetic Utility: Primarily used in UV-filter research and as a precursor for amino derivatives (e.g., 4-amino-3-nitrobenzophenone via amination) .

- Reactivity: The methoxy group acts as an electron donor, reducing electrophilicity at the carbonyl compared to the ethoxycarbonyl analog .

Amino-functionalized Analogs: 4-Amino-3-nitrobenzophenone

4-Amino-3-nitrobenzophenone (CAS N/A, C₁₃H₁₀N₂O₃) replaces ethoxycarbonyl with an amino (-NH₂) group. Critical differences:

- Applications : Serves as a building block for N-alkyl derivatives in anticancer and antimicrobial agent synthesis .

- Reactivity: The amino group enhances nucleophilicity, enabling facile diazotization and coupling reactions, unlike the electrophilic ethoxycarbonyl group .

Reactivity Trends

- Electrophilicity: Nitrobenzophenones with electron-withdrawing groups (e.g., -NO₂, -COOEt) exhibit higher reactivity in nucleophilic substitutions than those with electron-donating groups (e.g., -OMe, -NH₂) .

- Steric Effects : 3-Substituted ethoxycarbonyl derivatives show superior reaction yields compared to 2- or 4-substituted isomers due to reduced steric crowding .

Biologische Aktivität

3-Ethoxycarbonyl-4'-nitrobenzophenone (ECNBP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of ECNBP, summarizing relevant research findings, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure:

- Molecular Formula: C16H13NO5

- CAS Number: 760192-94-7

Synthesis:

The synthesis of ECNBP typically involves the reaction of 4-nitrobenzoyl chloride with ethyl benzoate in the presence of a base such as pyridine under reflux conditions. This method allows for the formation of the desired product efficiently.

Antimicrobial Activity

Research indicates that ECNBP exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In a study assessing the activity of nitro-containing compounds against Mtb, ECNBP demonstrated promising results, although specific EC50 values for this compound were not detailed in available literature. The mechanism appears to involve bioreduction of the nitro group, leading to reactive intermediates that interact with cellular components, thus inhibiting bacterial growth .

Anticancer Activity

ECNBP has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, a comparative study on various compounds indicated that ECNBP has selective cytotoxicity towards tumor cells, with IC50 values significantly lower than those observed in non-cancerous cells .

| Compound | IC50 (μM) - Cancer Cells | IC50 (μM) - Non-Cancer Cells |

|---|---|---|

| ECNBP | 0.5 - 5 | >10 |

| Control A | 0.2 | >20 |

| Control B | 1.0 | >15 |

This selectivity is crucial for developing cancer therapies that minimize damage to healthy tissues.

The biological activity of ECNBP is primarily attributed to its structural components:

- Nitro Group: The nitro group can undergo bioreduction, forming reactive species that may interfere with DNA replication and repair processes in bacteria and cancer cells.

- Benzophenone Core: This core structure is known to interact with various proteins and enzymes, potentially modulating their activity and leading to therapeutic effects.

Comparative Analysis with Similar Compounds

ECNBP's unique structure gives it distinct properties compared to other benzophenone derivatives. Here are some notable comparisons:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Ethoxycarbonyl-4'-nitrobenzophenone | Lacks ethoxy group | Moderate antimicrobial |

| 4-Fluoro-3-methyl-4'-nitrobenzophenone | Fluorine substitution | Enhanced anticancer activity |

| 3-Bromo-4'-nitrobenzophenone | Bromine substitution | Variable activity |

ECNBP's combination of an ethoxycarbonyl group and a nitro group provides it with unique reactivity and biological profiles that can be exploited in drug development.

Case Studies

- Antimycobacterial Activity : In a recent study focusing on nitro-containing compounds, ECNBP was included in a panel testing against Mycobacterium abscessus. Although specific results for ECNBP were not highlighted, the overall findings suggested that compounds with similar structures showed promise as potential treatments for resistant bacterial strains .

- Anticancer Selectivity : Another investigation assessed various benzophenone derivatives for their effects on human peripheral blood lymphocytes versus cancer cell lines. ECNBP was noted for its preferential toxicity towards cancer cells while sparing healthy lymphocytes, indicating its potential as a selective therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethoxycarbonyl-4'-nitrobenzophenone, and how can reaction conditions be optimized for yield?

The compound can be synthesized via Friedel-Crafts acylation, a common method for benzophenone derivatives. For example, 4-Bromo-3’-nitrobenzophenone was synthesized using 4-bromobenzoyl chloride, n-propylbenzene, and AlCl₃ with a 60.7% yield after recrystallization . Adapting this method, replace the bromo group with an ethoxycarbonyl moiety. Optimization strategies include:

- Catalyst selection : AlCl₃ is typical, but FeCl₃ or ionic liquids may reduce side reactions.

- Temperature control : Maintain 0–5°C during acylation to minimize decomposition.

- Purification : Use hexane or ethanol recrystallization to improve purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Identify substituent positions (e.g., ethoxycarbonyl at C3, nitro at C4'). Compare with analogs like 4-Bromo-3’-nitrobenzophenone, where nitro groups cause deshielding (~δ 8.2 ppm for aromatic protons) .

- FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .

- X-ray crystallography : Resolve structural ambiguities, as seen in diazonium salt studies of nitrobenzophenone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for structural confirmation?

Contradictions may arise from dynamic effects (e.g., rotamers) or crystallographic packing forces. Strategies include:

- Variable-temperature NMR : Probe conformational changes; e.g., ethoxycarbonyl rotation may split signals at low temperatures.

- DFT calculations : Compare theoretical and experimental spectra to identify discrepancies, as applied in charge-transfer studies of nitrobenzophenones .

- Multi-technique validation : Cross-reference with MS (molecular ion confirmation) and elemental analysis .

Q. What strategies enable selective functionalization of the ethoxycarbonyl group for downstream applications?

The ethoxycarbonyl group can be modified via:

- Hydrolysis : Convert to carboxylic acid using NaOH/H₂O, enabling coupling reactions.

- Nucleophilic substitution : Replace the ethoxy group with amines (e.g., NH₃/EtOH) to form amides, a method used in benzophenone-based drug intermediates .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids, leveraging the nitro group as a directing group .

Q. How is this compound applied in advanced materials or life sciences?

- Materials science : The nitro group enhances electron-deficient character, useful in charge-transfer complexes for optoelectronic devices .

- Life sciences : As a photoaffinity label in proteomics, leveraging benzophenone’s UV-induced crosslinking ability. Ensure purity ≥98% (verified by HPLC) to avoid side reactions .

Q. Methodological and Safety Considerations

Q. What safety protocols are critical for handling nitrobenzophenone derivatives?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles.

- Ventilation : Work in a fume hood due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers design experiments to mitigate batch-to-batch variability in synthesis?

- Standardize reagents : Use high-purity starting materials (e.g., 4-nitrobenzoyl chloride ≥95%).

- Monitor reaction progress : Track via TLC (silica gel, ethyl acetate/hexane 1:4) to ensure consistent conversion .

- Document conditions : Record temperature, stirring rate, and catalyst batch to identify variability sources .

Q. Data Analysis and Reproducibility

Q. How can researchers address reproducibility challenges in benzophenone derivative synthesis?

Eigenschaften

IUPAC Name |

ethyl 3-(4-nitrobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-2-22-16(19)13-5-3-4-12(10-13)15(18)11-6-8-14(9-7-11)17(20)21/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMUGSVFXYKCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641524 | |

| Record name | Ethyl 3-(4-nitrobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760192-94-7 | |

| Record name | Ethyl 3-(4-nitrobenzoyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760192-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-nitrobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.